molecular formula C11H15BrN2O B5843047 4-bromo-N-[2-(dimethylamino)ethyl]benzamide

4-bromo-N-[2-(dimethylamino)ethyl]benzamide

Katalognummer B5843047
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: FZLBXEXCEQMSAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[2-(dimethylamino)ethyl]benzamide, commonly known as BDMC, is a synthetic chemical compound that belongs to the class of benzamides. BDMC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of BDMC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. BDMC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMC has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. BDMC has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has been found to have a low toxicity profile and does not cause significant adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

BDMC has several advantages as a research tool. It is easy to synthesize and has a low toxicity profile, making it suitable for use in preclinical studies. BDMC has also been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for the development of novel drugs. However, BDMC has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Zukünftige Richtungen

There are several future directions for research on BDMC. One area of interest is the development of novel anticancer drugs based on the structure of BDMC. BDMC has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the study of the mechanism of action of BDMC. Further research is needed to fully understand how BDMC inhibits the activity of HDACs and induces apoptosis in cancer cells. Additionally, the development of new synthetic methods for BDMC could lead to the development of more potent analogs with improved pharmacological properties.

Wissenschaftliche Forschungsanwendungen

BDMC has been widely used in scientific research due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to have anticancer, antitumor, and anti-inflammatory properties. BDMC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has been used in the development of novel anticancer drugs and has shown promising results in preclinical studies.

Eigenschaften

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLBXEXCEQMSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A microwave vial containing 4-bromo-benzoic acid ethyl ester (1 g, 4.36 mmol) and N,N-dimethylethylenediamine (2.37 g, 21.38 mmol) was heated under microwave radiation (150° C., 10 min). The volatiles were removed under rotary evaporation and the crude was used in the next step without further purification. Yield: 1.18 g, 100%. LCMS method: 2, RT: 1.93 min; MI: 271-273 [M+1].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromophenylcarboxylic acid (100.0 mg, 0.497 mmol), 100.8 mg (0.746 mmol) of 1-hydroxybenzotriazole, 143.0 mg (0.746 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and N,N-dimethylformamide (1.0 ml) were added in that order, and the mixture was stirred at room temperature for 20 min. Thereafter, 0.080 ml (0.746 mmol) of N1,N1-dimethylethane-1,2-diamine was added thereto, and the mixture was stirred at room temperature for one hr. A saturated aqueous sodium hydrogencarbonate solution was added thereto, and the mixture was then extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and was then filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform:methanol:28% aqueous ammonia=9:2:0.2) to give 127 mg (yield 94%) of the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100.8 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[2-(dimethylamino)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[2-(dimethylamino)ethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.